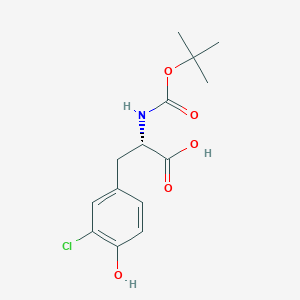
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid (MOPC) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MOPC belongs to the pyridine carboxylic acid family and has a molecular formula of C8H7NO3.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid involves the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation, while 5-LOX is involved in the production of leukotrienes, which are also involved in inflammation. By inhibiting these enzymes, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid can reduce inflammation and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and 5-LOX, as mentioned earlier. Moreover, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as diabetes. Additionally, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to have antiangiogenic properties, which means it can inhibit the formation of new blood vessels, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid in lab experiments is its low toxicity and high stability, which makes it a safe and reliable compound to work with. However, one of the limitations of using 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Moreover, the development of 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid analogs with improved properties is also an area of interest for future research.
In conclusion, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes involved in inflammation and cancer proliferation. While there are advantages and limitations to working with 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid, there are several future directions for research on this compound, which could lead to the development of more effective treatments for various diseases.
Synthesemethoden
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid can be synthesized through various methods, including the reaction of 2-methyl-3-pyridinecarboxylic acid with acetic anhydride and phosphoric acid. Another method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with oxalyl chloride and dimethylformamide, followed by hydrolysis with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
177785-13-6 |
|---|---|
Produktname |
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid |
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-6(7(9)10)3-2-4-8(5)11/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
QKKZCIBRTCZSHE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=[N+]1[O-])C(=O)O |
Kanonische SMILES |
CC1=C(C=CC=[N+]1[O-])C(=O)O |
Synonyme |
3-Pyridinecarboxylicacid,2-methyl-,1-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)
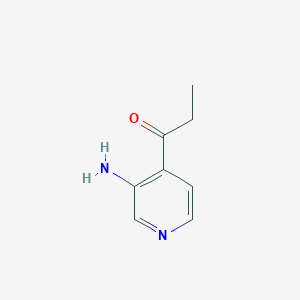

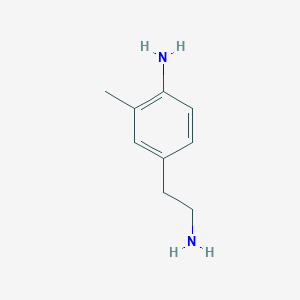

![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
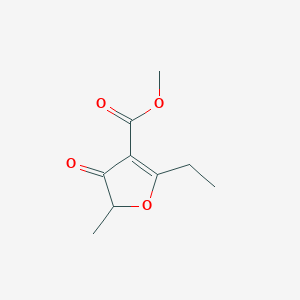
![Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B65727.png)
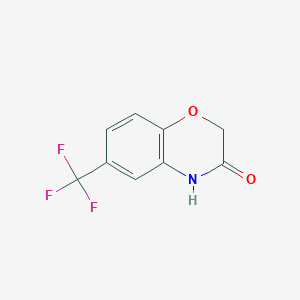
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)


